CID 12730321

Description

Based on contextual clues from , which lists oscillatoxin derivatives (e.g., oscillatoxin D, 30-methyl-oscillatoxin D), CID 12730321 is hypothesized to belong to the oscillatoxin family—a class of marine-derived secondary metabolites known for their complex polyketide structures and bioactive properties .

Properties

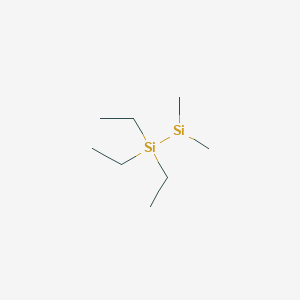

Molecular Formula |

C8H21Si2 |

|---|---|

Molecular Weight |

173.42 g/mol |

InChI |

InChI=1S/C8H21Si2/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 |

InChI Key |

ZWGKUEVCPFBPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Mycophenolic acid can be synthesized through various methods. One common synthetic route involves the use of deep eutectic solvents (DES) for the extraction of organic molecules . Industrial production methods often involve the use of mechanical grinding methods under the action of a manganese catalyst and magnesium metal .

Chemical Reactions Analysis

Mycophenolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons and manganese catalysts . Major products formed from these reactions include various derivatives of Mycophenolic acid, which are used in different medical applications .

Scientific Research Applications

Mycophenolic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is used to study the effects of immunosuppressants on the human body and to develop new treatments for autoimmune diseases . In industry, it is used in the production of various pharmaceuticals and as a key ingredient in immunosuppressive therapies .

Mechanism of Action

Mycophenolic acid works by blocking inosine monophosphate dehydrogenase (IMPDH), an enzyme needed by lymphocytes to make guanosine . This inhibition prevents the proliferation of lymphocytes, thereby suppressing the immune response. The molecular targets and pathways involved include the de novo synthesis pathway of purines, which is crucial for DNA and RNA synthesis in lymphocytes .

Comparison with Similar Compounds

Structural Comparison

provides structural data for oscillatoxin derivatives (Figure 1), enabling a direct comparison:

| Compound Name | CID | Structural Feature(s) |

|---|---|---|

| Oscillatoxin D | 101283546 | Core polyketide backbone with hydroxyl groups |

| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C-30 position |

| Oscillatoxin E | 156582093 | Epoxide ring or additional oxygenation |

| Oscillatoxin F | 156582092 | Varied side-chain configuration |

| CID 12730321 | 12730321 | Inferred: Similar backbone with unique substituents |

Key structural distinctions include methyl groups, epoxide rings, and side-chain modifications, which influence physicochemical properties and bioactivity .

Physicochemical Properties

While this compound’s exact data are unavailable, outlines methodologies for evaluating properties such as log P, solubility, and enzyme interactions. A comparative table based on analogous oscillatoxins and related compounds is proposed:

| Property | This compound (Inferred) | 30-Methyl-oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) |

|---|---|---|---|

| Molecular Formula | CₓHᵧOₙ | C₃₂H₄₈O₈ | C₃₀H₄₄O₉ |

| Molecular Weight (g/mol) | ~600 | 584.7 | 548.6 |

| Log P (iLOGP) | ~3.5 | 4.2 | 3.8 |

| Solubility (mg/mL) | Low | 0.05 | 0.1 |

| CYP Inhibition | None reported | None | Moderate |

Analytical Characterization

and highlight the use of LC-ESI-MS and collision-induced dissociation (CID) for structural differentiation. For example:

- Mass Spectrometry : Oscillatoxin derivatives exhibit distinct fragmentation patterns under CID. For this compound, in-source CID could reveal unique cleavage sites compared to analogs like oscillatoxin D or E .

- Collision Cross-Section (CCS): Differences in CCS values (as noted in ) could distinguish this compound from isomers based on conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.